molecular formula C9H12N4S B13300391 4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine

4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13300391
M. Wt: 208.29 g/mol
InChI Key: OHRACNZLPKVDQG-UHFFFAOYSA-N
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Description

4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with hydrazine to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This compound can also interact with cellular pathways, affecting processes like cell division and apoptosis .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives. For example:

4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H12N4S/c1-6-3-13(12-9(6)10)4-8-11-7(2)5-14-8/h3,5H,4H2,1-2H3,(H2,10,12)

InChI Key

OHRACNZLPKVDQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=NC(=CS2)C

Origin of Product

United States

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